molecular formula C13H18N4O3 B12895081 Glycine, N-[[[5-(1-methyl-2-pyrrolidinyl)-2-pyridinyl]amino]carbonyl]- CAS No. 650596-27-3

Glycine, N-[[[5-(1-methyl-2-pyrrolidinyl)-2-pyridinyl]amino]carbonyl]-

Cat. No.: B12895081
CAS No.: 650596-27-3
M. Wt: 278.31 g/mol
InChI Key: IDQBOUPFIJUSKB-UHFFFAOYSA-N
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Description

2-(3-(5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)ureido)acetic acid is a complex organic compound featuring a pyrrolidine ring, a pyridine ring, and a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)ureido)acetic acid typically involves multiple steps. One common approach starts with the preparation of the pyrrolidine and pyridine intermediates. These intermediates are then coupled through a urea linkage. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethyl acetate and may require catalysts to facilitate the coupling reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-(5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)ureido)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Scientific Research Applications

2-(3-(5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)ureido)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-(5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)ureido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)ureido)acetic acid is unique due to its urea linkage and the specific arrangement of its functional groups. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

CAS No.

650596-27-3

Molecular Formula

C13H18N4O3

Molecular Weight

278.31 g/mol

IUPAC Name

2-[[5-(1-methylpyrrolidin-2-yl)pyridin-2-yl]carbamoylamino]acetic acid

InChI

InChI=1S/C13H18N4O3/c1-17-6-2-3-10(17)9-4-5-11(14-7-9)16-13(20)15-8-12(18)19/h4-5,7,10H,2-3,6,8H2,1H3,(H,18,19)(H2,14,15,16,20)

InChI Key

IDQBOUPFIJUSKB-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1C2=CN=C(C=C2)NC(=O)NCC(=O)O

Origin of Product

United States

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